molecular formula C11H15ClN2O3S B8019288 2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine CAS No. 260441-45-0

2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine

Cat. No.: B8019288
CAS No.: 260441-45-0
M. Wt: 290.77 g/mol
InChI Key: JTZDWXOSZJWUGF-UHFFFAOYSA-N
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Description

2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and a piperidine ring attached via a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Methanesulfonyl Group: The piperidine ring is then functionalized with a methanesulfonyl group using reagents such as methanesulfonyl chloride in the presence of a base.

    Substitution on the Pyridine Ring: The final step involves the substitution of the pyridine ring with the piperidine derivative, often using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group can enhance the compound’s solubility and bioavailability, while the piperidine ring may contribute to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(N-methanesulfonyl-4-piperidinyloxy)-5-bromopyridine: Similar structure with a bromine atom instead of chlorine.

    2-(N-methanesulfonyl-4-piperidinyloxy)-3-chloropyridine: Chlorine atom positioned differently on the pyridine ring.

Uniqueness

2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the methanesulfonyl group and the piperidine ring provides distinct properties that may not be present in similar compounds.

Properties

IUPAC Name

5-chloro-2-(1-methylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-18(15,16)14-6-4-10(5-7-14)17-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZDWXOSZJWUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191973
Record name 5-Chloro-2-[[1-(methylsulfonyl)-4-piperidinyl]oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260441-45-0
Record name 5-Chloro-2-[[1-(methylsulfonyl)-4-piperidinyl]oxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260441-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-[[1-(methylsulfonyl)-4-piperidinyl]oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Chloro-2-(piperidine-4-yloxy)-pyridine (2.13 g; 10 mmol) (preparation of this compound was made as described in WO 99-GB2801), diisopropylethylamine (2.20 ml; 12.5 mmol) and Methanesulfonyl chloride (1.56 ml; 10.1 mmol) gave 2.14 g (74%) of the title compound.
Quantity
2.13 g
Type
reactant
Reaction Step One
[Compound]
Name
99-GB2801
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
1.56 mL
Type
reactant
Reaction Step Four
Yield
74%

Synthesis routes and methods II

Procedure details

To a solution 2-(4-piperidinyloxy) -5-chloropyridine(12.9 g, 0.06 mol) and Et3N (25.4 ml, 0.182 mol) in dry dichloromethane (400 ml) at 0° C. and under Argon, was added methanesulfonyl chloride (5.3 ml, 0.067 mol) in dry dichloromethane (100 ml), dropwise. The mixture was stirred for 20 hours at room temperature. The mixture was diluted with dichloromethane (250 ml), then washed with water (×3) then brine. The organic layers were dried with Na2SO4 and evaporated in vacuo. The residue was triturated and washed with diethylether to give 2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine (15.1 g) as a pale yellow solid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
25.4 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

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